Hexanesulfonic acid

Vue d'ensemble

Description

Hexanesulfonic acid, also known as Sodium 1-Hexanesulfonate or Hexane Sulfonic Acid, is a low molecular weight alkylsulfonate . It is used as an ion-pairing reagent for High-Performance Liquid Chromatography (HPLC) and as an anionic surfactant . It is involved in the analysis of peptides and proteins and is used in high-performance capillary electrophoresis analysis of peptides .

Synthesis Analysis

Hexanesulfonic acid can be synthesized from polyfluoroalkyl sulfonamide derivatives during chlorination and chloramination . The fate and yield of Hexanesulfonic acid vary from different precursors and disinfection processes . In particular, monochloramine more favorably forms Hexanesulfonic acid .

Molecular Structure Analysis

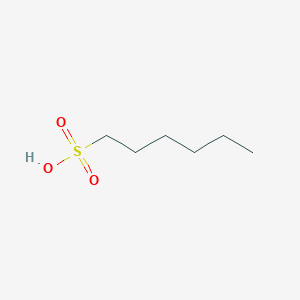

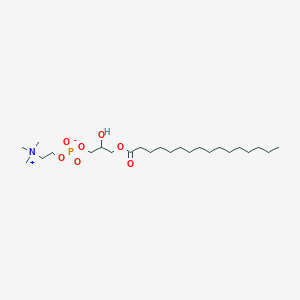

The molecular formula of Hexanesulfonic acid is C6H14O3S . It has an average mass of 166.239 Da and a mono-isotopic mass of 166.066360 Da .

Chemical Reactions Analysis

Hexanesulfonic acid is used as an ion-pairing reagent for aiding in the separation of peptides, drugs, and hydroxy acids by liquid chromatography . It is also used in the separation of a series of aromatic carboxylic acids, sulfonates, and opiates using electrokinetic chromatography .

Physical And Chemical Properties Analysis

Hexanesulfonic acid has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 40.2±0.4 cm3, and its index of refraction is 1.462 . It has three hydrogen bond acceptors, one hydrogen bond donor, and five freely rotating bonds . Its polar surface area is 63 Å2, and its polarizability is 15.9±0.5 10-24 cm3 . Its surface tension is 41.5±3.0 dyne/cm, and its molar volume is 146.1±3.0 cm3 .

Applications De Recherche Scientifique

High-Performance Liquid Chromatography (HPLC)

Hexanesulfonic acid is used in HPLC, a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture . .

Ion-Pair Chromatography

Hexanesulfonic acid, specifically its sodium salt, is used for ion-pair chromatography of basic compounds . Ion-pair chromatography is a sub-type of HPLC that allows the separation of ionizable compounds.

Synthesis of Other Compounds

Hexanesulfonic acid can be used as a precursor or intermediate in the synthesis of other compounds. Its linear formula is CH3(CH2)5SO3Na .

Separation of Alkyl Sulfonic Acids

Hexanesulfonic acid can be used in the HPLC separation of alkyl sulfonic acids . Alkyl sulfonic acids are a class of organosulfur compounds and this application allows for their efficient separation.

Research and Development

Hexanesulfonic acid is often used in research and development laboratories, particularly in the field of analytical chemistry .

Safety and Hazards

Hexanesulfonic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air . If swallowed, it is advised not to induce vomiting and seek medical attention .

Mécanisme D'action

Target of Action

Hexanesulfonic acid, particularly in its sodium salt form, is primarily used as an anionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Mode of Action

The mode of action of hexanesulfonic acid involves its interaction with various substances to alter their properties. For instance, it has been found to be an efficient catalyst for the green synthesis of alpha-aminophosphonates . This involves the coupling of aldehydes/ketone, an amine, and triethyl phosphite under ultrasound irradiation at ambient temperature .

Biochemical Pathways

Organosulfonic acids like hexanesulfonic acid are known to participate in various chemical reactions due to their strong acidic nature .

Pharmacokinetics

It is known to be suitable for high-performance liquid chromatography (hplc), indicating that it has properties that allow it to be absorbed and distributed in a system for analysis .

Result of Action

The result of hexanesulfonic acid’s action can vary depending on its application. In the context of its use as a catalyst in the synthesis of alpha-aminophosphonates, the result is the successful formation of the desired compounds . As a surfactant, it can alter the properties of a solution, making it more conducive for certain reactions or processes .

Action Environment

The action of hexanesulfonic acid can be influenced by various environmental factors. For instance, its efficacy as a catalyst in the synthesis of alpha-aminophosphonates is enhanced under ultrasound irradiation at ambient temperature . Its storage conditions also affect its stability and efficacy. It is recommended to store it at room temperature under desiccating conditions .

Propriétés

IUPAC Name |

hexane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAQQULBLMNGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275556 | |

| Record name | Hexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13595-73-8 | |

| Record name | Hexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is hexanesulfonic acid frequently used in HPLC analysis of pharmaceuticals?

A: Hexanesulfonic acid, often as its sodium salt (1-hexanesulfonic acid sodium salt), is a popular ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). Its use enhances the retention and separation of charged analytes, like many pharmaceuticals, on the non-polar stationary phase. This is particularly useful for analyzing basic compounds that may otherwise elute too quickly or with poor peak shapes. [, , , , , , , , , , , , ]

Q2: Can you provide examples of specific pharmaceutical compounds analyzed using hexanesulfonic acid in HPLC?

A2: Several studies highlight its use in analyzing diverse pharmaceuticals, including:

- Ibandronate sodium: A sensitive RP-HPLC method using hexanesulfonic acid in the mobile phase enabled the accurate determination of ibandronate sodium in pharmaceutical formulations. []

- Diphenhydramine: An ion-pair RP-HPLC method utilizing hexanesulfonic acid successfully quantified diphenhydramine in both liquid and solid dosage forms, also facilitating stability testing. []

- Nebivolol hydrochloride and valsartan: A simultaneous estimation method for these two drugs in a capsule formulation employed hexanesulfonic acid as an ion-pairing reagent, yielding accurate and precise results. []

- Metformin hydrochloride: An RP-HPLC method for determining metformin hydrochloride in human urine and a dosage form utilized hexanesulfonic acid in the mobile phase, enabling analysis without pretreatment of urine samples. []

- Carbocysteine: An HPLC method for assaying carbocysteine and related substances in an oral solution utilized a mobile phase containing hexanesulfonic acid, achieving good separation and accurate quantification. []

- Vitamins: Various studies used hexanesulfonic acid in HPLC methods for analyzing water-soluble B vitamins and vitamin C in pharmaceutical and food products, demonstrating its versatility for different analytes. [, , , ]

Q3: How does the pH of the mobile phase impact the retention of analytes when using hexanesulfonic acid in HPLC?

A: The pH of the mobile phase significantly influences the ionization state of both the analyte and hexanesulfonic acid. This, in turn, affects their interaction and retention on the stationary phase. Studies on benzodiazepines [] and fluoroquinolone derivatives [] showed that retention is highly pH-dependent, with maxima observed near the isoelectric points of the analytes.

Q4: Can hexanesulfonic acid be used for analyzing complex matrices like food samples?

A: Yes, hexanesulfonic acid has proven useful in analyzing complex food matrices. For example, a solid-phase extraction (SPE) method combined with HPLC effectively determined melamine in food samples using hexanesulfonic acid in the mobile phase. []

Q5: What are the advantages of using hexanesulfonic acid over other ion-pairing reagents in HPLC?

A5: While a comprehensive comparison is beyond this scope, some potential advantages of hexanesulfonic acid include:

Q6: How is hexanesulfonic acid used in studying the chemical behavior of platinum-based anticancer drugs?

A: Hexanesulfonic acid, specifically its sodium salt, played a crucial role in developing a reliable HPLC method for monitoring the hydrolysis products of cisplatin, a widely used anticancer drug. By ensuring the inertness of the mobile phase components toward the reactive hydrolysis products, researchers could accurately measure their levels in serum, providing valuable insights into cisplatin metabolism. []

Q7: Does hexanesulfonic acid have applications in separation techniques beyond HPLC?

A: Yes, studies demonstrate its use in solid-phase extraction (SPE). For example, it served as an ion-pairing agent to isolate amphetamine and methamphetamine using pure hydrophobic interaction on a polymer-based C18 SPE cartridge. []

Q8: What is the molecular formula and weight of hexanesulfonic acid?

A8: The molecular formula is C6H14O3S and its molecular weight is 182.25 g/mol.

Q9: Are there studies investigating the physicochemical properties of hexanesulfonic acid in solution?

A: Yes, research has explored properties such as diffusion coefficients of hexanesulfonic acid and related compounds in various solvents, offering insights into their behavior in solution. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

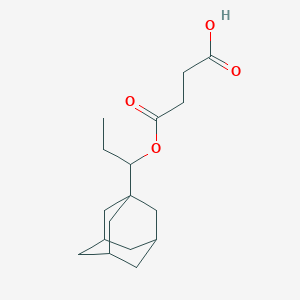

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)